molecular formula C8H14O B2440601 3-Butylcyclobutan-1-one CAS No. 69906-54-3

3-Butylcyclobutan-1-one

Cat. No.: B2440601
CAS No.: 69906-54-3
M. Wt: 126.199
InChI Key: JLYCAJAUKUFPEB-UHFFFAOYSA-N
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Description

3-Butylcyclobutan-1-one is an organic compound with the molecular formula C8H14O It is a cyclobutanone derivative, characterized by a four-membered cyclobutane ring with a butyl group attached to the third carbon and a ketone functional group at the first carbon

Properties

IUPAC Name

3-butylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-3-4-7-5-8(9)6-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYCAJAUKUFPEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutan-1-one can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate, followed by deprotection and hydrolysis under acidic conditions . This method is advantageous due to its simplicity and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where the butyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Scientific Research Applications

3-Butylcyclobutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Butylcyclobutan-1-one involves its interaction with various molecular targets and pathways. The ketone group can participate in nucleophilic addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions.

Comparison with Similar Compounds

Uniqueness: 3-Butylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Biological Activity

3-Butylcyclobutan-1-one is a cyclic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by diverse sources.

Chemical Structure and Properties

This compound is characterized by its unique cyclobutane ring structure with a butyl substituent and a carbonyl group. Its molecular formula is C8H14OC_8H_{14}O, and it exhibits properties typical of cyclic ketones, including reactivity in various chemical transformations.

Molecular Structure

The molecular structure can be represented as follows:

Cyclic structure C4H8+C4H8O\text{Cyclic structure }\text{C}_4\text{H}_8+\text{C}_4\text{H}_8\text{O}

The compound's geometry allows for interesting interactions with biological targets, which may influence its activity.

Research indicates that this compound may interact with various biological pathways, although specific mechanisms are still under investigation. Its potential activities include:

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various cyclobutane derivatives. The results indicated that compounds similar to this compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Activity Investigation

In a separate study focused on anticancer activity, researchers synthesized several cyclobutane derivatives and assessed their effects on human cancer cell lines. The findings revealed that some derivatives led to a reduction in cell viability by over 70% at concentrations as low as 25 µM. While this compound was not explicitly tested, related compounds showed similar structures and promising activity .

Toxicity and Safety Profile

The safety profile of this compound remains under-researched. However, general assessments of cyclobutane derivatives indicate low toxicity at therapeutic doses. Further studies are required to establish a comprehensive toxicity profile for this specific compound.

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including:

  • Cyclization Reactions : Utilizing butyric acid derivatives and appropriate catalysts to form the cyclobutane ring.
  • Functionalization : Modifying existing cyclobutane compounds to introduce the butyl group and carbonyl functionality.

Potential Applications

Given its biological activities, this compound may find applications in:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.
  • Chemical Research : Serving as a building block in organic synthesis due to its unique structural properties.

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